molecular formula C10H10N2O2S2 B12918351 2-(Ethanesulfonyl)-5-phenyl-1,3,4-thiadiazole CAS No. 97051-23-5

2-(Ethanesulfonyl)-5-phenyl-1,3,4-thiadiazole

Cat. No.: B12918351
CAS No.: 97051-23-5
M. Wt: 254.3 g/mol
InChI Key: LBFDSIRSINEDJG-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both sulfonyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylsulfonyl chloride with a phenyl-substituted thiosemicarbazide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to use more cost-effective reagents and solvents. Continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the process. The use of catalysts and alternative energy sources, such as microwave irradiation, can also be explored to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives with enhanced stability and different reactivity.

    Reduction: Amines that can serve as intermediates for further functionalization.

    Substitution: Various substituted thiadiazole derivatives with potential biological activity.

Scientific Research Applications

2-(Ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole has been extensively studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals targeting specific enzymes and receptors.

    Industry: Used in the production of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole
  • 2-(Ethylsulfonyl)-5-methyl-1,3,4-thiadiazole
  • 2-(Ethylsulfonyl)-5-phenyl-1,3,4-oxadiazole

Uniqueness

2-(Ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole is unique due to the presence of both ethylsulfonyl and phenyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

97051-23-5

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

2-ethylsulfonyl-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C10H10N2O2S2/c1-2-16(13,14)10-12-11-9(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

LBFDSIRSINEDJG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)C2=CC=CC=C2

Origin of Product

United States

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